molecular formula C20H13F2NO3 B2512289 3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate CAS No. 391228-36-7

3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate

Cat. No.: B2512289
CAS No.: 391228-36-7
M. Wt: 353.325
InChI Key: SUGAOHRPTAMTPL-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate, also known as FBPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of small molecule inhibitors that target the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and its inhibition has been shown to sensitize cancer cells to radiation and chemotherapy.

Scientific Research Applications

Molecular Structure Analysis

The compound's molecular structure has been a focus of research, utilizing techniques such as crystal X-ray diffraction, vibrational properties studies, and quantum chemical calculations. For instance, a study synthesized and characterized a related species, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, highlighting its crystal structure and vibrational properties, providing insights into its conformational space and molecular interactions (Saeed, Erben, Abbas, & Flörke, 2010). Another study focused on the molecular structure of 2-[4-(4-Fluorobenzamido)phenyl]benzothiazole, underlining the significance of quantum chemical calculations and vibrational spectroscopy in understanding its structural and vibrational characteristics (Unsalan et al., 2014).

Synthesis of Biologically Active Molecules

The compound's derivatives have been used in synthesizing new biologically active molecules. A research synthesized various fluorine-containing thiadiazolotriazinones using 4-fluorobenzamido phenyl groups, known pharmacophores, testing them for antibacterial activities, demonstrating their potential in creating effective antimicrobial agents (Holla, Bhat, & Shetty, 2003).

Radiochemical Synthesis

The compound has been used in radiochemical synthesis, particularly in creating thiol reactive synthons for radiofluorination of peptides and proteins. This process involves the synthesis of a prosthetic group, N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, for radiolabeling the free sulfhydryl groups of peptides and proteins, indicating its utility in developing radiopharmaceuticals (Kiesewetter, Jacobson, Lang, & Chen, 2011).

Environmental Applications

The compound and its derivatives have also been utilized in environmental applications. For instance, activated carbon prepared from Pomegranate wood modified with a derivative of the compound was investigated for the rapid removal of toxic metal ion impurities, showcasing its potential in environmental clean-up and pollution control (Ghaedi et al., 2015).

Properties

IUPAC Name

[3-[(4-fluorobenzoyl)amino]phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2NO3/c21-15-8-4-13(5-9-15)19(24)23-17-2-1-3-18(12-17)26-20(25)14-6-10-16(22)11-7-14/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGAOHRPTAMTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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